

ATI-2138: A Technical Overview of Preclinical Data

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Compound of Interest

Compound Name: TMX-2138

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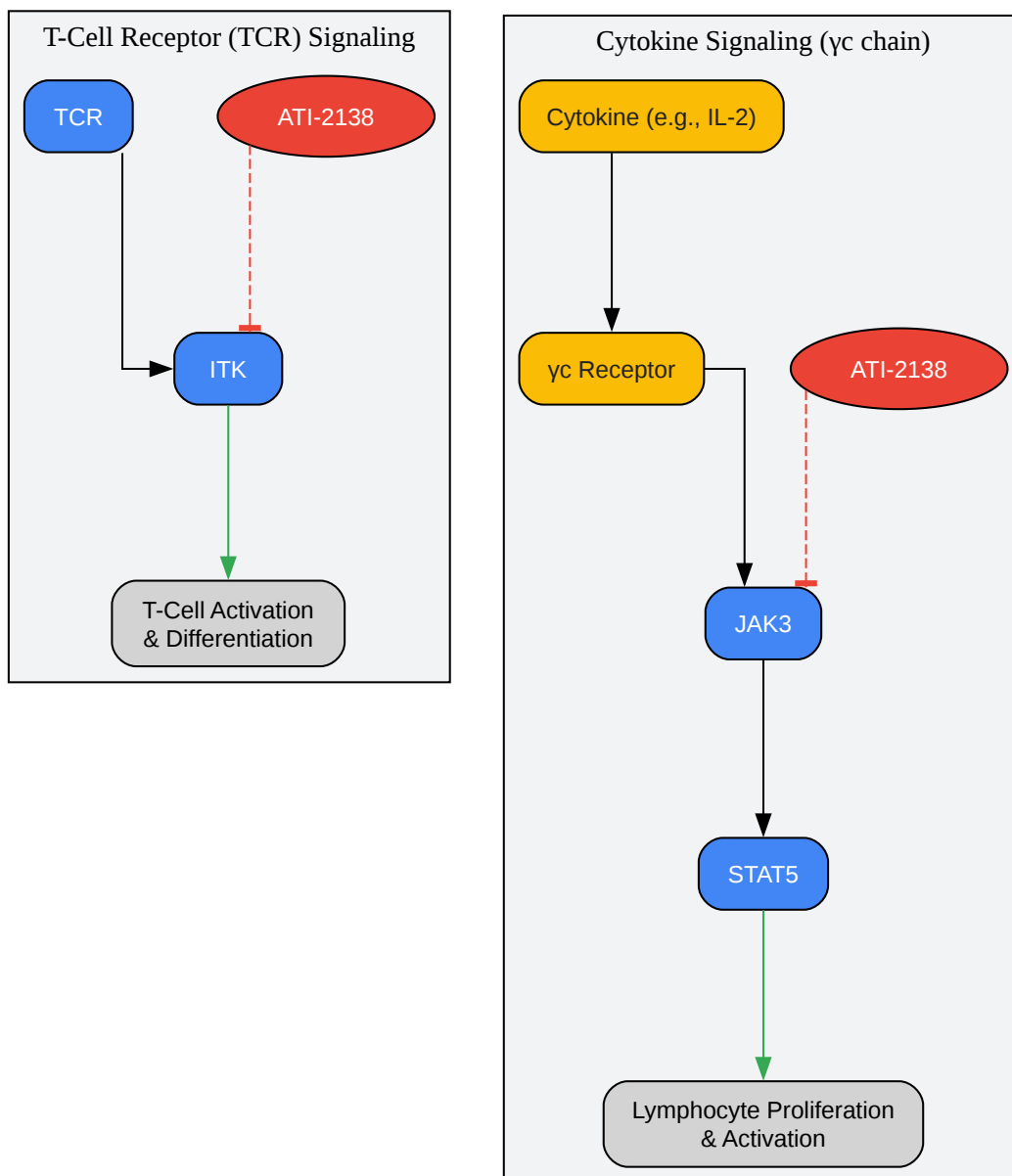
Introduction

ATI-2138 is a novel, orally administered, covalent inhibitor targeting both Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2] This dual-inhibitor mechanism is under investigation for its therapeutic potential in a range of T-cell-mediated autoimmune and inflammatory diseases.[2][3] Preclinical data indicate that by targeting these two key signaling pathways, ATI-2138 can effectively modulate T-cell and Natural Killer (NK) cell activity, suggesting a broad anti-inflammatory profile. This document provides a comprehensive overview of the available preclinical data for ATI-2138, including its biochemical and cellular activity, as well as its efficacy in various animal models of autoimmune disease.

Mechanism of Action

ATI-2138 exerts its effect through the irreversible covalent inhibition of ITK and JAK3.[1] ITK is a crucial component of the T-cell receptor (TCR) signaling pathway, which governs T-cell differentiation and activation. JAK3 is a key kinase in the signaling cascade of cytokines that utilize the common gamma chain (γ_c) of the IL-2 receptor, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This signaling is critical for the proliferation and activation of lymphocytes.[4] By

inhibiting both ITK and JAK3, ATI-2138 has the potential to suppress aberrant T-cell responses and cytokine signaling that are central to the pathophysiology of many autoimmune disorders.



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Figure 1: Dual mechanism of action of ATI-2138.

Quantitative Data Summary

The preclinical efficacy of ATI-2138 has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Biochemical and Cellular Activity

Target/Assay	ATI-2138 IC50 (nM)	Ritlecitinib IC50 (nM)	Reference
Biochemical Assays			
ITK	0.18	7.3	[5]
TXK	0.83	4.13	[5]
JAK3	0.52	1.8	[5]
JAK1	>2200	Not Reported	[5]
JAK2	>2200	Not Reported	[5]
Tyk2	>2200	Not Reported	[5]
Cellular Assays			
IL-2-stimulated STAT5 phosphorylation (Human PBMCs)	Low-nanomolar potency	Not Reported	
IL-17A, IL-21, and TNF- α production by Th17 cells	47 (average)	760 (average)	[5]
IL-2-induced IFN- γ production (Human whole blood)	10	Not Reported	[5]
IL-15-induced IFN- γ production (Human whole blood)	7	Not Reported	[5]

Table 2: In Vivo Efficacy in Animal Models

Animal Model	Treatment	Key Findings	Reference
Murine Collagen-Induced Arthritis	ATI-2138 (100, 300, 1000 ppm in food)	Significant reduction in clinical arthritis scores (92%, 99%, and 100% respectively)	[5]
Ritlecitinib (1000 ppm in food)	Similar reduction to near baseline as ATI-2138	[5]	
Etanercept	64% inhibition of arthritis scores	[5]	
Rat Adjuvant-Induced Arthritis	ATI-2138 (10 mg/kg, oral)	49% reduction in inflammation, 51% reduction in histopathology scores	[5]
ATI-2138 (30 mg/kg, oral)	68% reduction in inflammation, 74% reduction in histopathology scores	[5]	
Murine T-Cell Transfer Model of Colitis	ATI-2138 (300 ppm in food)	Dose-dependent reduction in distal and proximal colon and ileum histopathology scores; marked inhibition of pro-inflammatory cytokine levels	[5]
Ritlecitinib	Less effective, with higher inflammatory cell infiltrations	[5]	
Mouse Model (General)	ATI-2138 (100 ppm in chow)	Up to 72% reduction in NK cells in blood and 61% in spleen	[5]

ATI-2138 (300 and 1000 ppm in chow)	>90% decrease in NK cell counts	[5]
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Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of preclinical findings. The following outlines the methodologies employed in the key studies of ATI-2138.

Biochemical Kinase Assays

The inhibitory activity of ATI-2138 against various kinases was determined using biochemical assays. While specific proprietary methods may be used, a general approach involves:

- **Enzyme and Substrate Preparation:** Recombinant human kinases (ITK, TXK, JAKs, Tyk2) and their respective peptide substrates are prepared in an appropriate assay buffer.
- **Inhibitor Incubation:** A dilution series of ATI-2138 is pre-incubated with the kinase to allow for covalent bond formation.
- **Reaction Initiation:** The kinase reaction is initiated by the addition of ATP.
- **Detection:** The phosphorylation of the substrate is quantified, typically using a luminescence-based or fluorescence-based method.
- **Data Analysis:** The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Assays

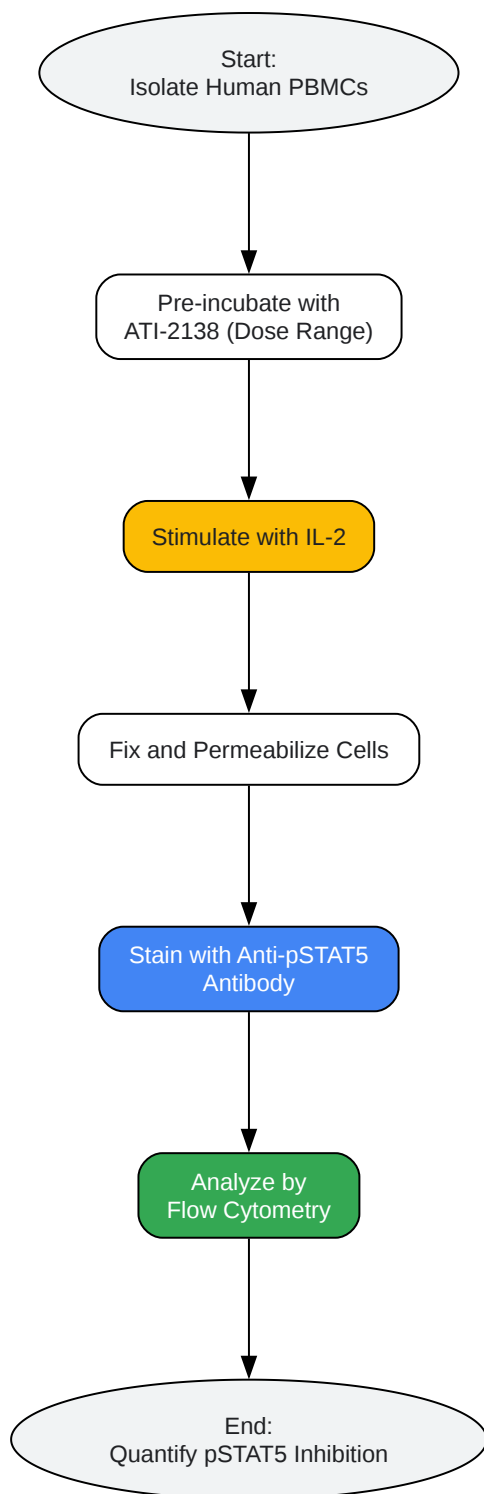
STAT5 Phosphorylation in Human PBMCs:

- **Cell Isolation:** Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.
- **Inhibitor Treatment:** PBMCs are pre-incubated with varying concentrations of ATI-2138.
- **Stimulation:** The cells are stimulated with IL-2 to induce JAK1/JAK3-dependent STAT5 phosphorylation.

- **Flow Cytometry Analysis:** The cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated STAT5. The level of phosphorylation is then quantified by flow cytometry.

Cytokine Production Assays:

- **Cell Culture:** Isolated human Th17 cells or whole blood are cultured in appropriate media.
- **Inhibitor Treatment:** The cells are treated with a range of ATI-2138 concentrations.
- **Stimulation:** T-cell receptor activation is induced (e.g., using anti-CD3/CD28 antibodies) or cytokine signaling is triggered (e.g., with IL-2 or IL-15).
- **Cytokine Measurement:** After a suitable incubation period, the concentration of secreted cytokines (IL-17A, IL-21, TNF- α , IFN- γ) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.



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Figure 2: Workflow for STAT5 phosphorylation assay.

In Vivo Animal Models

Collagen-Induced Arthritis (CIA) in Mice:

- **Induction:** Arthritis is induced in susceptible mouse strains by immunization with an emulsion of type II collagen and complete Freund's adjuvant, followed by a booster immunization.
- **Treatment:** Upon the onset of arthritis, mice are administered ATI-2138, a comparator drug, or a vehicle control, typically mixed in their food.
- **Assessment:** The severity of arthritis is monitored regularly by scoring paw swelling and inflammation.
- **Endpoint Analysis:** At the end of the study, plasma drug concentrations can be measured, and joint tissues may be collected for histopathological analysis.

Adjuvant-Induced Arthritis (AIA) in Rats:

- **Induction:** Arthritis is induced in rats by a single intradermal injection of complete Freund's adjuvant into the tail or footpad.
- **Treatment:** Oral administration of ATI-2138 or vehicle begins at a specified time point relative to induction.
- **Assessment:** Paw volume and clinical signs of arthritis are measured throughout the study.
- **Histopathology:** At the study's conclusion, joints are examined histologically to assess inflammation, cartilage damage, and bone resorption.

T-Cell Transfer Model of Colitis in Mice:

- **Induction:** Colitis is induced in immunodeficient mice (e.g., Rag1^{-/-}) by the adoptive transfer of naive T cells (CD4⁺CD45RB^{high}) from immunocompetent donor mice.
- **Treatment:** Following T-cell transfer, mice are treated with ATI-2138 or a control substance mixed in their diet.
- **Monitoring:** Mice are monitored for weight loss and other clinical signs of colitis.

- **Endpoint Analysis:** At the end of the study, colonic tissues are collected for histopathological scoring of inflammation and measurement of pro-inflammatory cytokine levels.

Conclusion

The preclinical data for ATI-2138 demonstrate its potent and selective dual inhibitory activity against ITK and JAK3. This translates to significant efficacy in multiple rodent models of chronic inflammation and autoimmune disease.[5] The favorable safety and pharmacokinetic profiles observed in initial human trials, combined with the robust preclinical evidence, support the continued clinical development of ATI-2138 as a promising therapeutic agent for T-cell-mediated diseases.[3] Further clinical investigation is warranted to establish its efficacy and safety in patient populations.[3]

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